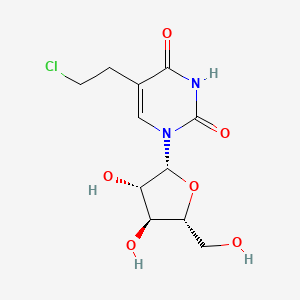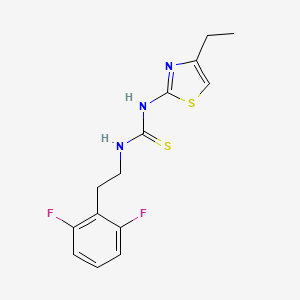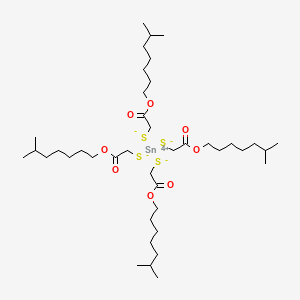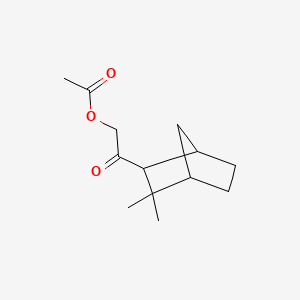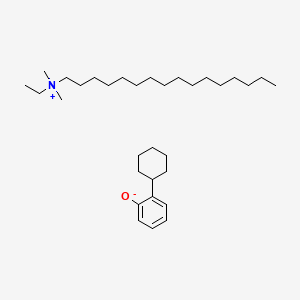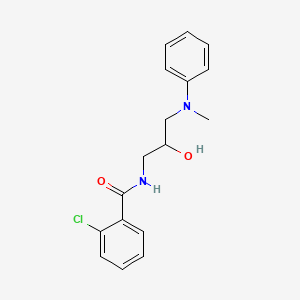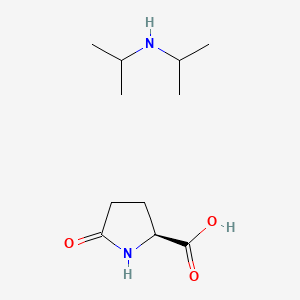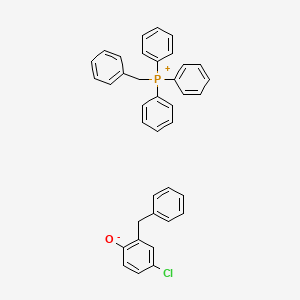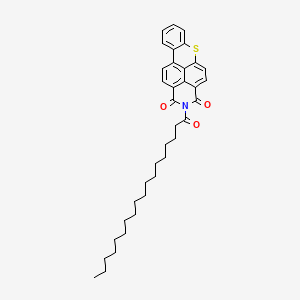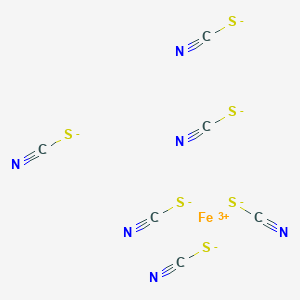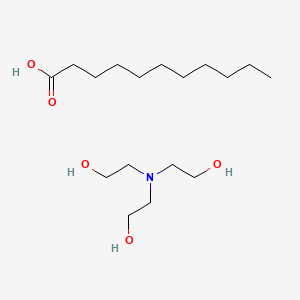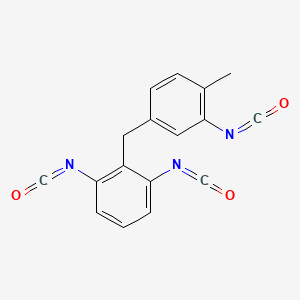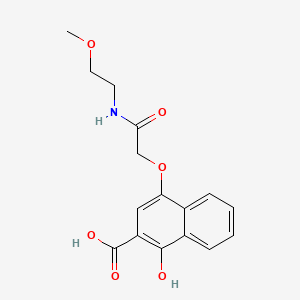
1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid is a complex organic compound with a unique structure that includes a naphthoic acid core substituted with hydroxy, methoxyethylamino, and oxoethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthoic Acid Derivatization: The starting material, naphthoic acid, undergoes derivatization to introduce the hydroxy group at the 1-position.
Esterification: The final step involves the esterification of the hydroxy group with an oxoethoxy group, typically using an esterification reagent such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoethoxy group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthoic acid derivatives.
Applications De Recherche Scientifique
1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological macromolecules, while the oxoethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone: Similar structure but lacks the oxoethoxy group.
1-Hydroxy-2-naphthoic acid: Similar core structure but lacks the amino and oxoethoxy groups.
4-Amino-1-hydroxy-2-naphthoic acid: Similar structure but lacks the methoxyethyl and oxoethoxy groups.
Uniqueness
1-Hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid is unique due to the presence of both the methoxyethylamino and oxoethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94006-38-9 |
|---|---|
Formule moléculaire |
C16H17NO6 |
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
1-hydroxy-4-[2-(2-methoxyethylamino)-2-oxoethoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO6/c1-22-7-6-17-14(18)9-23-13-8-12(16(20)21)15(19)11-5-3-2-4-10(11)13/h2-5,8,19H,6-7,9H2,1H3,(H,17,18)(H,20,21) |
Clé InChI |
KQOISVWHDJYHLJ-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)COC1=CC(=C(C2=CC=CC=C21)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



